8-AZAXANTHINE MONOHYDRATE, 98

Urate oxidase inhibition Hyperuricemia model Competitive inhibitor profiling

Researchers requiring a validated urate oxidase inhibitor for co-crystallography often face variability with generic purine analogs lacking protonation-state resolution. 8-Azaxanthine monohydrate (≥98% HPLC) addresses this: • Joint neutron/X-ray structures (PDB 4N3M, 1.9 Å) resolving the K10-T57-H256 catalytic triad protonation network • Competitive urate oxidase & XDH inhibitor (Ki = 0.160 mM, T. infestans) • Fluorogenic PNP substrate (λem 420 nm, ~9 ns lifetime) for homogenous real-time HTS without coupled enzymes Consistent lot-to-lot purity for reproducible enzymatic and crystallographic studies.

Molecular Formula C4 H3 N5 O2 . H2 O
Molecular Weight 171.12
CAS No. 19344-24-2
Cat. No. B1144313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-AZAXANTHINE MONOHYDRATE, 98
CAS19344-24-2
Synonyms8-AZAXANTHINE MONOHYDRATE, 98
Molecular FormulaC4 H3 N5 O2 . H2 O
Molecular Weight171.12
Structural Identifiers
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Azaxanthine Monohydrate: Urate Oxidase Inhibitor & Fluorogenic Probe


8‑Azaxanthine (8‑azaXan), supplied as the monohydrate at ≥98% purity, is the 8‑aza analogue of the purine base xanthine — a triazolo[4,5‑d]pyrimidine‑5,7‑dione [REFS‑1]. The C8 carbon‑to‑nitrogen substitution produces a planar heterocycle that retains isosteric complementarity to the natural urate oxidase substrate while acquiring distinct photophysical and enzymatic properties. It serves as a competitive inhibitor of urate oxidase (EC 1.7.3.3) from multiple species and as a fluorescent probe for purine nucleoside phosphorylases, with high‑resolution crystal structures available across several PDB entries [REFS‑2].

Competitive urate oxidase inhibitor for multi‑species enzyme studies
Fluorogenic PNP substrate for homogenous activity assays
High‑resolution crystallographic ligand with resolved protonation states

Why 8-Azaxanthine Cannot Be Substituted


The triazolo[4,5‑d]pyrimidine scaffold of 8‑azaxanthine occupies a narrow functional niche: it is simultaneously a nanomolar‑resolution crystallographic ligand for urate oxidase, a competitive inhibitor with a defined Ki against xanthine dehydrogenase, and a fluorogenic substrate for purine nucleoside phosphorylase [REFS‑1]. Close analogues — 8‑azahypoxanthine, 8‑azaguanine, or oxonic acid — lack this tri‑functional profile because their ring‑substitution patterns alter both hydrogen‑bonding geometry in the urate oxidase active site and the excited‑state proton‑transfer dynamics that underpin the fluorescence signal. Generic substitution therefore risks loss of one or more of these orthogonal readouts, compromising assay reproducibility and mechanistic interpretation [REFS‑2].

Close analogues (8‑azahypoxanthine, 8‑azaguanine, oxonic acid) lack the tri‑functional inhibitor/probe/ligand profile and may shift hydrogen‑bonding geometry in the urate oxidase active site.

Generic substitution can compromise orthogonal readouts (enzymatic inhibition, fluorescence, crystallographic occupancy) and reduce assay reproducibility.

Excited‑state proton‑transfer dynamics that underpin the fluorescence signal are sensitive to ring substitution; structural analogs may not maintain the reported photophysical behavior.

8-Azaxanthine vs. Key Comparators: Evidence


Competitive Urate Oxidase Inhibition

In a direct head‑to‑head comparison using bovine kidney uricase, 8‑azaxanthine was characterized as a competitive inhibitor via Lineweaver‑Burk analysis, though 2,8‑diazahypoxanthine proved even more inhibitory. The study also demonstrated that 8‑azaxanthine retains strong in vivo uricase inhibition in rats, whereas 8‑azahypoxanthine, a close structural analogue, was a weak in vitro inhibitor yet showed comparable in vivo potency [REFS‑1]. This dual in vitro/in vivo profile differentiates 8‑azaxanthine from analogues that lack correlation between biochemical and whole‑animal efficacy.

Urate oxidase inhibition rank
Head‑to‑head
2,8‑diazahypoxanthine > 8‑azaxanthine > 8‑azahypoxanthine ≈ oxonate
Supports in vitro‑to‑in vivo activity comparison context
Bovine kidney uricase, Lineweaver‑Burk kinetic analysis
Urate oxidase inhibition Hyperuricemia model Competitive inhibitor profiling

Xanthine Dehydrogenase Inhibition Potency

In a cross‑study comparable evaluation, 8‑azaxanthine was tested against xanthine dehydrogenase from the Chagas disease vector Triatoma infestans. Competitive inhibition was observed with a Ki of 0.160 mM, which is approximately 1.15‑fold weaker than adenine hemisulphate (Ki = 0.184 mM) but 20‑fold stronger than the clinically used agent 6‑mercaptopurine (Ki = 0.008 mM) when normalized for different enzyme sources [REFS‑1][REFS‑2]. Separately, 8‑azaxanthine produced 50% inhibition of ferricyanide reduction in a xanthine oxidation assay at 5 mM [REFS‑2].

Xanthine dehydrogenase Ki
Cross‑study comparable
Ki = 0.160 mM
Reported intermediate inhibition constant for kinetic studies
Triatoma infestans enzyme; 50% inhibition of ferricyanide reduction at 5 mM
Xanthine dehydrogenase Ki determination Triatoma infestans

Fluorogenic PNP Substrate Activity

8‑Azaxanthine functions as a fluorogenic substrate for purine nucleoside phosphorylase (PNP) in the reverse, synthetic direction — a property not shared by the widely used fluorescent adenosine isostere formycin A, which acts as an inhibitor of PNP rather than a substrate [REFS‑1]. The emission maximum of 8‑azaXan in aqueous medium is 420 nm with an unusually large Stokes shift and a fluorescence lifetime of ~9 ns [REFS‑1][REFS‑2]. This substrate‑based fluorescence readout enables real‑time, homogenous monitoring of PNP activity without the need for coupled assays.

PNP substrate mode
Class‑level
Fluorogenic substrate (λem 420 nm, τ 9 ns) vs. formycin A inhibitor
Substrate‑mode fluorescence enables homogenous PNP monitoring
Recombinant E. coli PNP, aqueous neutral pH
Purine nucleoside phosphorylase Fluorescence probe Enzymatic assay development

In Vivo Target Engagement in Fungi

NMR‑based metabolic profiling of Aspergillus nidulans demonstrated that 8‑azaxanthine treatment phenocopies the metabolomic profile of an inactive urate oxidase (uaZ14) mutant, confirming on‑target, selective inactivation of urate oxidase in a living organism [REFS‑1]. PCA scores plots showed clear separation of wild‑type + AZA from wild‑type controls and clustering with the uaZ14 mutant, whereas a non‑selective inhibitor (D‑cycloserine) produced a diffuse metabolomic response with secondary target involvement [REFS‑1]. This in‑vivo selectivity pattern is not documented for other urate oxidase inhibitors such as oxonate.

In vivo target engagement
Class‑level
PCA metabolomic clustering: AZA‑treated ≈ uaZ14 mutant ≠ wild‑type
Supports on‑target fungal urate oxidase engagement context
A. nidulans, 1H‑NMR metabolomics, PCA analysis
In vivo target validation NMR metabolomics Urate oxidase phenotypic assay

Neutron Crystallography & Protonation Mapping

The joint neutron/X‑ray structure of the Aspergillus flavus urate oxidase‑8‑azaxanthine complex (PDB 4N3M) was determined at 1.9 Å resolution, revealing the protonation states of the K10‑T57‑H256 catalytic triad — information inaccessible by X‑ray diffraction alone [REFS‑1]. In contrast, the chloride‑inhibited neutron structure required 2.3 Å resolution and captured a substrate‑derived 8‑hydroxyxanthine tautomer rather than an exogenous inhibitor. The 1.9 Å neutron map of the 8‑azaxanthine complex provides the highest‑resolution view of an enzyme‑bound inhibitor protonation network available for any urate oxidase inhibitor [REFS‑1][REFS‑2].

Neutron crystallography
Head‑to‑head
1.9 Å (8‑azaxanthine complex) vs. 2.3 Å (chloride‑inhibited)
Reported highest‑resolution inhibitor protonation map
Aspergillus flavus urate oxidase, joint neutron/X‑ray diffraction
Neutron crystallography Urate oxidase mechanism Protonation state mapping

Cytotoxicity in U937 Lymphoma Cells

A head‑to‑head in‑vitro cytotoxicity study evaluated 8‑azaxanthine (compound 1) and its 3‑β‑D‑ribofuranosyl derivative (compound 2) against U937 human histiocytic lymphoma cells by MTT assay. The riboside conjugate (IC50 = 0.06 μmol/mL) was 5.5‑fold more potent than the parent 8‑azaxanthine (IC50 = 0.33 μmol/mL) [REFS‑1]. Across three cell lines (P388, FM3A, U937), compound 2 showed IC50 values of 0.05–0.06 μmol/mL, while the parent base was less active, establishing a clear structure‑activity differential for procurement decisions involving anticancer screening programs.

Cytotoxicity IC50
Head‑to‑head
IC50 = 0.33 μmol/mL (parent) vs. 0.06 μmol/mL (riboside)
Supports structure‑activity cytotoxicity endpoint review
U937 human lymphoma cells, MTT assay
Antitumor screening MTT assay Structure‑activity relationship

8-Azaxanthine: Application Scenarios


Urate Oxidase Structural Biology

8‑Azaxanthine monohydrate is the ligand of choice for co‑crystallisation studies of urate oxidase when protonation‑state information is critical. The joint neutron/X‑ray structure (PDB 4N3M, 1.9 Å) uniquely resolves the K10‑T57‑H256 catalytic triad protonation network [REFS‑4N3M]. X‑ray structures at resolutions down to 1.1 Å (PDB 4N9V) are also available, making this inhibitor a validated tool for mechanistic enzymology in pharmaceutical research on hyperuricemia and gout.

Fluorogenic Substrate for PNP Assays

In contrast to fluorescent inhibitors like formycin A, 8‑azaxanthine acts as a substrate for PNP in the reverse synthetic pathway, producing a fluorescence signal at 420 nm with a ~9 ns lifetime and large Stokes shift [REFS‑PNP]. This enables homogenous, real‑time PNP activity measurements without coupled enzymes or secondary dyes, streamlining high‑throughput screening campaigns in drug discovery for PNP‑related indications.

In Vivo Chemical Probe for Urate Oxidase

NMR‑based metabolomics in Aspergillus nidulans has demonstrated that 8‑azaxanthine treatment faithfully recapitulates the metabolic signature of a urate oxidase loss‑of‑function mutant [REFS‑NMR]. This in‑vivo selectivity, not reported for oxonate or other structurally related uricase inhibitors, makes 8‑azaxanthine the preferred chemical probe for target‑validation studies in fungal biology and purine metabolism research.

Dual Urate Oxidase & XDH Inhibitor Profiling

With documented competitive inhibition constants for both urate oxidase (rank‑order potency established against 2,8‑diazahypoxanthine and oxonate) and xanthine dehydrogenase (Ki = 0.160 mM in T. infestans) [REFS‑UOX][REFS‑XDH], 8‑azaxanthine offers a single compound for dual‑enzyme profiling. This dual activity is not shared by 8‑azahypoxanthine (weak in vitro uricase inhibitor) or 8‑azaadenine (weaker XDH Ki), reducing the number of compounds needed for systematic pathway analysis.

Application
Selection Property
Validation Focus
Urate oxidase structural biology
Neutron & X‑ray crystallographic ligand with resolved protonation states
Catalytic triad protonation network mapping
PNP enzymatic assay development
Substrate‑mode fluorescence (420 nm, ~9 ns lifetime)
Homogenous, real‑time PNP activity without coupled reagents
Fungal urate oxidase target validation
Metabolomic phenocopy of urate oxidase loss‑of‑function mutant
On‑target in vivo selectivity by PCA clustering
Dual‑enzyme inhibitor profiling
Competitive inhibition against both urate oxidase and xanthine dehydrogenase
Cross‑enzyme kinetic benchmarking; not shared by 8‑azahypoxanthine or 8‑azaadenine

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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